![molecular formula C9H8BrN3O B1373569 [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248105-65-8](/img/structure/B1373569.png)
[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol
Descripción general
Descripción
“[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a chemical compound with the molecular formula C9H8BrN3O . It has an average mass of 254.083 Da and a monoisotopic mass of 252.985062 Da .
Synthesis Analysis
A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules in good yields .Molecular Structure Analysis
The molecular structure of “[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” consists of a 1H-1,2,3-triazol-4-yl group attached to a 2-bromophenyl group via a methanol linkage .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” include a Suzuki–Miyaura cross-coupling reaction . This reaction is performed in an aqueous medium and involves the coupling of arylboronic acids with the starting material .Physical And Chemical Properties Analysis
The physical and chemical properties of “[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol” are characterized by its molecular formula C9H8BrN3O, average mass of 254.083 Da, and monoisotopic mass of 252.985062 Da .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the triazole moiety, such as “[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol”, have been studied for their potential as antimicrobial agents. The triazole ring is known to interact with bacterial enzymes and inhibit their function, which can lead to the development of new antibiotics .
Antioxidant Properties
Triazole derivatives have demonstrated significant antioxidant properties. This is measured using assays like the DPPH free radical-scavenging assay, which assesses the compound’s ability to neutralize harmful free radicals .
Anticancer Potential
The structural motif of triazole is common in pharmacology for its anticancer properties. Research has indicated that triazole conjugates can be effective in targeting cancer cells, providing a pathway for the development of novel anticancer drugs .
Anti-Hypercholesterolemic Effects
Triazole compounds have also been targeted for their potential anti-hypercholesterolemic effects, which could be beneficial in treating conditions like high cholesterol .
Antiviral Applications
The COVID-19 pandemic has spurred research into antiviral compounds. Triazole derivatives have been evaluated for their binding affinities with the COVID-19 main protease, showing potential as inhibitors for the SARS-CoV-2 virus .
Drug Resistance Combat
The global issue of drug-resistant bacteria has led to a search for new compounds that can overcome this resistance. Triazole derivatives are being investigated for their ability to act against drug-resistant strains of bacteria .
Molecular Docking Studies
Molecular docking studies are crucial for understanding how triazole compounds interact with various enzymes and proteins. These studies provide insights into the design of new drugs with specific target interactions .
Synthesis of Bioactive Compounds
The triazole ring serves as a scaffold for the synthesis of a wide range of bioactive compounds. Its versatility allows for the creation of compounds with diverse biological activities, which can be tailored for specific therapeutic applications .
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,2,4-triazole derivatives, have been studied for their anticancer activity . These compounds may interact with various cellular targets, including enzymes and receptors, to exert their effects.
Mode of Action
These compounds often function by binding to their targets, thereby modulating their activity and triggering downstream effects .
Biochemical Pathways
Based on the known activities of similar compounds, it’s possible that it influences pathways related to cell growth and proliferation, potentially making it useful in the context of cancer treatment .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against various cancer cell lines , suggesting that [1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol may have similar effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Direcciones Futuras
The synthesized 1H-1,2,3-triazole analogs, including “[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol”, have shown potential as inhibitors against the carbonic anhydrase-II enzyme . This suggests that they could be further explored for their potential in pharmaceutical applications, particularly in the development of new drugs for diseases related to this enzyme .
Propiedades
IUPAC Name |
[1-(2-bromophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRALENGVRFJXOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




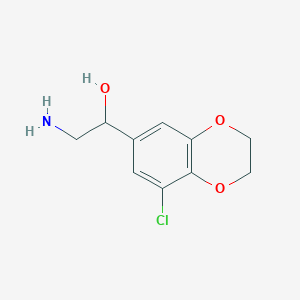
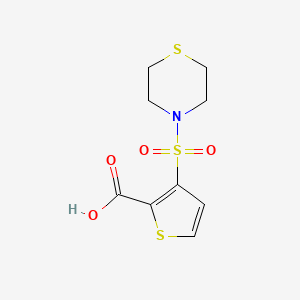
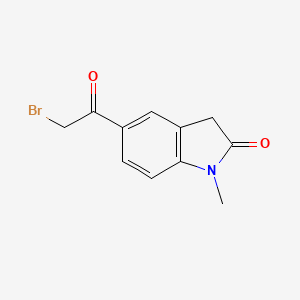
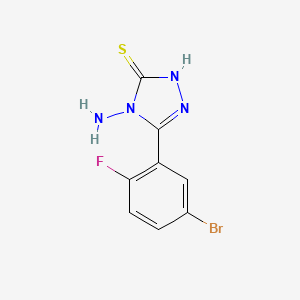
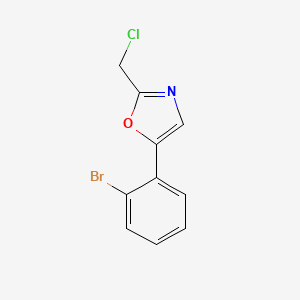
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)
![3-[2-(Butan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B1373498.png)

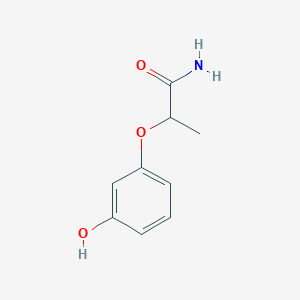


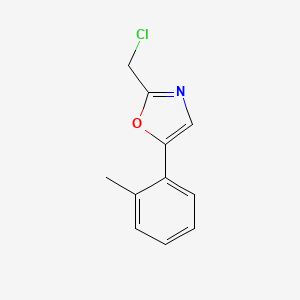
![1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1373508.png)